molecular formula C9H12N4 B13577852 1-Isopropyl-1h,1'H-4,4'-bipyrazole CAS No. 1934800-12-0

1-Isopropyl-1h,1'H-4,4'-bipyrazole

Cat. No.: B13577852
CAS No.: 1934800-12-0
M. Wt: 176.22 g/mol
InChI Key: INIYZILUNGCHCY-UHFFFAOYSA-N
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Description

1-Isopropyl-1H,1'H-4,4'-bipyrazole is a specialized bipyrazole derivative designed for advanced chemical research and development. The compound features a 4,4'-bipyrazole core, a structure known for its rigid, linear geometry and ability to act as a versatile bridging ligand in coordination chemistry . The incorporation of an isopropyl substituent on one nitrogen atom can significantly influence the compound's electronic properties, steric bulk, and solubility, making it a valuable building block for creating novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis and materials science . Bipyrazole scaffolds, in general, are of significant interest in medicinal chemistry and drug discovery for their potential to interact with biological targets. For instance, other bipyrazole derivatives have been investigated as potent inhibitors of enzymes like Janus kinase (JAK), highlighting the therapeutic relevance of this chemical class . This compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this molecule to explore new synthetic pathways and develop functional materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1934800-12-0

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1-propan-2-yl-4-(1H-pyrazol-4-yl)pyrazole

InChI

InChI=1S/C9H12N4/c1-7(2)13-6-9(5-12-13)8-3-10-11-4-8/h3-7H,1-2H3,(H,10,11)

InChI Key

INIYZILUNGCHCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CNN=C2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1 Isopropyl 1h,1 H 4,4 Bipyrazole

Established Synthetic Pathways to 1-Isopropyl-1h,1'H-4,4'-bipyrazole

The construction of the this compound molecule relies on established principles of heterocyclic chemistry, involving the formation of the pyrazole (B372694) rings and the subsequent introduction of the isopropyl group.

Multi-step Reaction Sequences for Pyrazole Core Formation

The synthesis of the 4,4'-bipyrazole core is a foundational step. A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the creation of a 4,4'-bipyrazole, a precursor containing two pyrazole rings linked at the 4 and 4' positions is required. researchgate.net One general strategy for pyrazole synthesis involves the reaction of β-dicarbonyl compounds with hydrazines. beilstein-journals.org Multi-component reactions, sometimes utilizing ionic liquids as catalysts, can also be employed to construct the pyrazole ring with high regioselectivity and yield. nih.gov For instance, a one-pot synthesis of pyrazoles can be achieved from 1,3-diketones, aldehydes, and hydrazines. nih.gov Another approach involves the synthesis of pyrazole-4-carboxylates through multicomponent reactions catalyzed by ytterbium(III) perfluorooctanoate. beilstein-journals.org

A plausible multi-step sequence for the 4,4'-bipyrazole core could begin with the synthesis of a tetraketone or a related precursor, which then undergoes cyclocondensation with hydrazine. researchgate.net Alternatively, coupling two pre-formed pyrazole units is a viable strategy. For example, the synthesis of 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole has been achieved through a multi-step process starting from pyridine (B92270) and methyl propiolate, which involves cyclization to form a pyrazole intermediate, followed by coupling of two such units. While this example leads to a methylated derivative, the underlying principle of coupling pyrazole units at the 4,4' positions is applicable.

Regioselective Functionalization Techniques for N-Isopropyl Introduction

Once the 1H,1'H-4,4'-bipyrazole core is formed, the introduction of the isopropyl group at one of the nitrogen atoms must be performed regioselectively. The alkylation of pyrazoles can lead to a mixture of N-1 and N-2 isomers due to the presence of two reactive nitrogen atoms in the pyrazole ring. thieme-connect.comthieme-connect.com

Several factors influence the regioselectivity of N-alkylation, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent used. thieme-connect.combeilstein-journals.org For instance, the use of a non-coordinating base in the N-alkylation of a pyrazole with an ester group at the 4-position has been shown to favor the formation of the N-1 isomer. thieme-connect.com Computational studies have also been employed to predict the regioselectivity of pyrazole alkylation. thieme-connect.com

Enzyme-catalyzed N-alkylation offers a highly selective method for the introduction of alkyl groups onto the pyrazole nucleus. thieme-connect.com Engineered methyltransferases have been used for the regiodivergent methylation of pyrazoles, and this concept could potentially be extended to isopropylation. thieme-connect.com For non-enzymatic methods, a systematic study on the N-substitution of 3-substituted pyrazoles found that using potassium carbonate in DMSO can achieve regioselective N1-alkylation. researchgate.net The steric hindrance of the isopropyl group itself may also play a role in directing the alkylation to the less sterically hindered nitrogen atom.

Optimization of Reaction Conditions for Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves careful selection of solvents, temperature, and catalysts. For the pyrazole core synthesis, monitoring the reaction by techniques like thin-layer chromatography (TLC) is important to isolate the desired regioisomers.

In the N-isopropylation step, the choice of base and solvent is critical. For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to be effective for N-1 selective alkylation of various substituted pyrazoles. beilstein-journals.org The reaction temperature can also influence the regioselectivity and yield. For Suzuki-Miyaura cross-coupling reactions, which are discussed in the next section, the choice of palladium catalyst, ligand, base, and solvent all significantly impact the reaction's efficiency. nih.govnih.gov

Table 1: Factors Influencing Yield and Purity in the Synthesis of this compound

Reaction StepParameterInfluence on Yield and Purity
Pyrazole Core SynthesisCatalystCan improve regioselectivity and yield. nih.gov
SolventAffects solubility of reactants and can influence reaction rate.
TemperatureControls reaction rate and can prevent side reactions.
N-IsopropylationBaseCrucial for regioselectivity (N-1 vs. N-2). thieme-connect.combeilstein-journals.org
Alkylating AgentThe reactivity of the isopropyl halide or other source is key.
SolventCan influence the regioselectivity of alkylation. beilstein-journals.org
PurificationMethodRecrystallization or chromatography is often necessary to isolate the pure product.

Functionalization and Modification of the this compound Core

Further modification of the this compound core can lead to a diverse library of compounds with potentially enhanced properties. This can be achieved through functionalization of the C-H and N-H bonds of the pyrazole rings.

C-H and N-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgnih.govrsc.org Transition-metal-catalyzed C-H functionalization allows for the direct introduction of various substituents onto the pyrazole ring. rsc.orgnih.govrsc.org

For pyrazoles, C-H activation can be directed to specific positions. For example, palladium catalysis has been used for the C5-allylation and benzylation of pyrazoles. rsc.org Gold/silver dual catalysis has been employed for the C4-arylation of pyrazoles. rsc.org The regioselectivity of these reactions can often be controlled by using directing groups. rsc.org

While the target molecule is already N-isopropylated, the remaining N-H on the second pyrazole ring offers a site for further functionalization. This N-H can undergo various reactions, including alkylation, arylation, or acylation, to introduce a second, different substituent. The regioselectivity of this second functionalization would again be a key consideration.

Cross-Coupling Reactions for Peripheral Modification (e.g., Palladium-Catalyzed Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly versatile methods for forming carbon-carbon bonds and are widely used to modify heterocyclic cores. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com

To apply the Suzuki-Miyaura reaction to the this compound core, the bipyrazole would first need to be halogenated, for example, at one of the available carbon positions on the pyrazole rings. This halogenated bipyrazole could then be coupled with a variety of boronic acids to introduce aryl or heteroaryl substituents. The use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the efficiency of these coupling reactions, allowing for the use of a wider range of substrates, including less reactive aryl chlorides. nih.govnih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nih.govyoutube.com

Table 2: Comparison of Functionalization Strategies

StrategyDescriptionAdvantagesKey Considerations
C-H Functionalization Direct activation and functionalization of C-H bonds. rsc.orgnih.govrsc.orgAtom and step-economical; avoids pre-functionalization. rsc.orgRegioselectivity can be challenging; may require specific directing groups. rsc.org
N-H Functionalization Modification of the remaining N-H on the second pyrazole ring.Allows for the introduction of a second, diverse substituent.Regioselectivity of the second N-functionalization.
Suzuki-Miyaura Coupling Palladium-catalyzed reaction of a halogenated bipyrazole with a boronic acid. nih.govnih.govHigh functional group tolerance; wide availability of boronic acids. nih.govRequires initial halogenation of the bipyrazole core.

Preparation of Precursors and Intermediates

1-Isopropyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester:

A general and efficient method for the synthesis of 1-alkylpyrazole-4-boronic acid pinacol esters has been developed, which can be applied to the preparation of the 1-isopropyl derivative. This process involves a three-step sequence starting from pyrazole.

The initial step is the iodination of pyrazole at the 4-position. This is typically achieved by reacting pyrazole with iodine in the presence of an oxidizing agent like hydrogen peroxide. The resulting 4-iodopyrazole (B32481) is then alkylated on one of the nitrogen atoms with an appropriate isopropyl halide, such as isopropyl bromide or iodide, to yield 1-isopropyl-4-iodopyrazole.

In the final step, the 1-isopropyl-4-iodopyrazole undergoes a metal-halogen exchange followed by borylation. A common approach involves the use of an organolithium reagent, such as n-butyllithium, to form a pyrazolyl-lithium intermediate. This intermediate is then reacted with a boron electrophile, like triisopropyl borate, followed by treatment with pinacol to afford the desired 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester. This boronic ester is a key component for subsequent cross-coupling reactions. nih.govgoogle.com The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl or heteroaryl halides and organoboron compounds. youtube.comdergipark.org.trmdpi.com

4-Amino-1-isopropyl-1H-pyrazole:

The synthesis of 4-amino-1-isopropyl-1H-pyrazole can be approached through a multi-step process. A common strategy for introducing an amino group onto a pyrazole ring is through the reduction of a nitro group.

The synthesis would commence with the N-alkylation of pyrazole with an isopropyl halide to form 1-isopropyl-1H-pyrazole. Subsequently, this intermediate is subjected to nitration. The nitration of pyrazoles can be achieved using various nitrating agents, and the reaction conditions can be controlled to favor substitution at the 4-position.

Once 1-isopropyl-4-nitropyrazole is obtained, the final step is the reduction of the nitro group to an amine. This transformation is typically accomplished using standard reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation. The resulting 4-amino-1-isopropyl-1H-pyrazole is another crucial building block for constructing more complex molecules. clockss.orgscbt.com

Principles of Sustainable Synthesis in Bipyrazole Chemistry

The development of sustainable synthetic methods is of growing importance in chemical research and industry. In the context of bipyrazole chemistry, several principles of green chemistry are being applied to create more environmentally benign processes. nih.gov

One of the key areas of focus is the reduction or elimination of metal catalysts, particularly those based on precious or toxic metals like palladium, which are often used in cross-coupling reactions. researchgate.netresearchgate.net Research has demonstrated the feasibility of catalyst-free approaches for the synthesis of 4,4'-bipyrazole derivatives. researchgate.netresearchgate.net These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of microwave irradiation. nih.gov For instance, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed without a catalyst to form the pyrazole ring. rsc.org

Another important aspect of sustainable synthesis is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. Consequently, there is a drive to replace them with more benign alternatives like water, ethanol (B145695), or to perform reactions under solvent-free conditions. rsc.orgjetir.org Ethanol, being a renewable and less toxic solvent, has been successfully employed in the synthesis of bipyrazole derivatives. jetir.org Solvent-free reactions, where the reactants are heated together without a solvent, represent an ideal scenario in terms of waste reduction. rsc.org

The principles of atom economy and step economy are also central to sustainable synthesis. acs.org Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product and minimize the number of synthetic steps leads to a more efficient and less wasteful process. Multi-component reactions, where three or more reactants are combined in a single step to form a complex product, are an excellent example of this principle in action.

Furthermore, the use of alternative energy sources, such as microwave irradiation and mechanochemistry (ball milling), can lead to shorter reaction times, lower energy consumption, and sometimes improved product yields and purities compared to conventional heating methods. nih.govrsc.org

Coordination Chemistry of 1 Isopropyl 1h,1 H 4,4 Bipyrazole

Ligand Design Principles and Coordination Modes

The structure and function of metal complexes derived from 1-isopropyl-1H,1'H-4,4'-bipyrazole are governed by fundamental design principles inherent to the bipyrazole family, modified by the specific influence of the isopropyl group.

N,N-Donor Character and Chelating Capabilities of Bipyrazoles

Pyrazole (B372694) and its derivatives are widely utilized in coordination chemistry due to the N-donor capabilities of their five-membered heterocyclic rings. nih.govresearchgate.net The 4,4'-bipyrazole scaffold consists of two pyrazole rings linked at their 4-positions, creating a system with two distinct N-donor sites. chemscene.com Unlike chelating ligands that bind to a single metal center through two or more donor atoms, 4,4'-bipyrazoles are classic examples of exobidentate bridging ligands. The two pyrazole rings are typically arranged in a transoid conformation relative to the central C-C bond, placing the donor nitrogen atoms far apart. This spatial arrangement prevents them from coordinating to the same metal ion simultaneously, making them ideal for constructing coordination polymers by bridging two different metal centers. nih.govnih.gov

The fundamental coordination behavior involves the lone pair of electrons on the sp²-hybridized nitrogen atom of each pyrazole ring, which acts as a Lewis base to coordinate with a metal ion. nih.gov This interaction is the basis for the formation of a wide array of coordination compounds, from simple mononuclear species to complex polynuclear frameworks. researchgate.net

Table 1. Coordination Characteristics of 4,4'-Bipyrazole Ligands
CharacteristicDescriptionTypical Coordination ModeExample Analog
Donor AtomsTwo sp²-hybridized nitrogen atoms, one from each pyrazole ring.Monodentate or Exobidentate (Bridging)1,1'-dimethyl-4,4'-bipyrazole nih.gov
Chelating AbilityGenerally non-chelating due to the large spatial separation of donor nitrogens.Bridging between two metal centers.3,3',5,5'-Tetramethyl-4,4'-bipyrazole mdpi.com
Structural RoleActs as a linker or spacer to form extended structures like chains, layers, or frameworks.Formation of coordination polymers.Co(bpz) (bpz = 4,4'-bipyrazolate) unicam.it

Influence of the Isopropyl Group on Steric Hindrance and Flexibility in Metal Coordination

The substitution of a bulky isopropyl group at the N1 position of each pyrazole ring in this compound introduces significant steric hindrance, which profoundly influences its coordination behavior compared to less-substituted analogs like 1H,1'H-4,4'-bipyrazole or its N-methyl derivative. nih.govacs.org

Key effects of the isopropyl group include:

Steric Shielding: The isopropyl group can partially block access to the coordinating nitrogen atom, potentially influencing the kinetic and thermodynamic stability of the resulting metal complexes. acs.org This steric bulk can favor the formation of complexes with lower coordination numbers. For instance, bulky substituents in poly(pyrazolyl)borate ligands are known to prevent the formation of certain octahedral complexes that are readily accessible with smaller substituents.

Solubility: The presence of alkyl groups like isopropyl can enhance the solubility of both the free ligand and its metal complexes in organic solvents, which can be advantageous for synthesis and characterization. mdpi.com

Studies on related ligands demonstrate these principles. For example, in cobalt(II) carboxylate complexes, bulky tri-isopropylphenyl substituents force the carboxylate ligands into a monodentate coordination mode to accommodate the steric demand. mdpi.com Similarly, the coordination chemistry of 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine shows how the isopropyl groups dictate the geometry around the metal centers. scirp.org

Diverse Coordination Topologies and Poly(pyrazolyl) Systems

The bridging nature of 4,4'-bipyrazole ligands makes them exceptional candidates for constructing coordination polymers and metal-organic frameworks (MOFs). nih.govunicam.it By linking metal ions, this compound can generate a variety of network topologies. The final structure is a result of the interplay between the ligand's geometry, the preferred coordination number and geometry of the metal ion, and the nature of any counter-anions or solvent molecules.

Common topologies observed in related systems include:

1D Chains: Metal ions linked by the bipyrazole ligand can form simple linear or more complex zigzag chains. nih.govmdpi.com The conformation of the chain is often dictated by the dihedral angle of the bipyrazole ligand and the coordination angles at the metal center.

2D Layers and 3D Frameworks: Through further cross-linking, either by the metal's coordination environment or by hydrogen bonding interactions involving co-ligands or counter-ions, these 1D chains can be assembled into 2D sheets or intricate 3D frameworks. unicam.it The porosity and functionality of these frameworks are of significant interest in materials science.

Poly(pyrazolyl) systems, such as poly(pyrazolyl)borates, are another class of ligands where the steric and electronic properties of the pyrazole rings are tuned to control the coordination environment. acs.org The principles learned from these systems, particularly regarding how substituents control the number of coordinating arms and the resulting complex geometry, are directly applicable to understanding the potential structures formed by this compound.

Synthesis and Formation of Metal Complexes with this compound

The synthesis of metal complexes with this compound is expected to follow standard procedures established for other N-donor heterocyclic ligands. These methods typically involve the direct reaction of the ligand with a suitable transition metal salt.

Preparation of Transition Metal Complexes (e.g., Co(II), Ni(II), Zn(II), Cu(II), Ag(I))

The preparation of complexes with this compound would likely involve combining a solution of the ligand with a solution of a metal salt. The choice of solvent, temperature, and stoichiometry can influence the final product's dimensionality and structure.

General Synthetic Route: A common method involves dissolving the ligand in a solvent such as ethanol (B145695), methanol (B129727), or acetonitrile, and adding it to a solution of the metal salt (e.g., CoCl₂, Ni(NO₃)₂, Zn(OAc)₂, CuSO₄, or AgNO₃) in the same or a compatible solvent. nih.govnih.govunicam.it The resulting complex may precipitate immediately or crystallize slowly upon standing, evaporation, or solvent diffusion.

Solvothermal Synthesis: For crystalline coordination polymers, solvothermal methods are often employed. This involves heating the reactants in a sealed vessel at elevated temperatures, which can promote the formation of more thermodynamically stable, crystalline products. unicam.it

Based on analogous systems, the coordination environment around the metal ions would be completed by the bipyrazole ligand and either counter-anions (e.g., Cl⁻) or solvent molecules (e.g., H₂O). For example, Co(II) and Zn(II) often form tetrahedral geometries, while Cu(II) can adopt square planar or distorted octahedral geometries. scirp.orgmdpi.comresearchgate.netmdpi.com Ag(I) typically favors linear or trigonal planar coordination. mdpi.com

Table 2. Postulated Synthetic Conditions for Metal Complexes of this compound
Metal IonTypical Metal SaltSolvent SystemExpected Geometry (Example)Reference (Analogous System)
Co(II)CoCl₂, Co(NO₃)₂Ethanol, DMFTetrahedral (in polymers), Octahedral (discrete) nih.govresearchgate.net
Ni(II)Ni(OAc)₂, Ni(ClO₄)₂Methanol/AcetonitrileOctahedral nih.govboisestate.edu
Zn(II)ZnCl₂, Zn(OAc)₂Methanol, DMFTetrahedral mdpi.com
Cu(II)Cu(NO₃)₂, Cu(OAc)₂Ethanol, DMSOSquare Pyramidal, Octahedral nih.govnih.govresearchgate.net
Ag(I)AgNO₃, Ag(CF₃SO₃)Acetonitrile, MethanolLinear, Trigonal Pyramidal mdpi.com

Stoichiometry and Metal-to-Ligand Ratios in Complex Formation

The stoichiometry of the resulting complexes is highly dependent on whether a discrete molecule or an extended coordination polymer is formed. This outcome is influenced by the metal-to-ligand ratio used in the synthesis, the coordination preferences of the metal ion, and the steric bulk of the ligand.

1:1 Metal-to-Ligand Ratio: This ratio is common in the formation of 1D coordination polymers, with the formula [M(L)X₂]ₙ, where L is the bipyrazole ligand and X is an ancillary ligand like a halide. An example is the zigzag chain structure of [CoCl₂(Me₂bpz)]ₙ. nih.gov

1:2 Metal-to-Ligand Ratio: This ratio can lead to either discrete mononuclear complexes, such as [M(L)₂(H₂O)₄]²⁺, or 1D chains of the type [M(L)₂]²⁺ where the counter-anions balance the charge. nih.gov In other cases, a 1:2 ratio can form more complex polymeric structures.

Influence of Steric Hindrance: The bulky isopropyl groups on this compound may favor complexes with a lower metal-to-ligand ratio (e.g., 1:1 or 1:2) compared to less hindered ligands, as packing more ligands around a single metal center becomes sterically challenging. Studies on other sterically demanding pyrazole ligands show that the formation of species with a high number of ligands can be suppressed. acs.org

Table 3. Common Stoichiometries in Metal Complexes with 4,4'-Bipyrazole Analogs
Complex/SystemMetal:Ligand RatioStructural TypeReference
[CoCl₂(Me₂bpz)]ₙ (Me₂bpz = 1,1'-dimethyl-4,4'-bipyrazole)1:11D Coordination Polymer nih.gov
[Co(Me₂bpz)₂(H₂O)₄]²⁺1:2Discrete Mononuclear Cation nih.gov
[Ag(CF₃CO₂)(Me₄bpzH₂)] (Me₄bpzH₂ = 3,3',5,5'-tetramethyl-4,4'-bipyrazole)1:11D Coordination Polymer mdpi.com
[Zn(L)₂(OAc)₂] (L = pyrazole)1:2Discrete Mononuclear Complex mdpi.com
[Cu(L)₂(NO₃)₂] (L = Naphthyl-pyrazole)1:2Discrete Mononuclear Complex nih.gov

Crystallization Techniques for Single-Crystal Growth

The successful structural elucidation of metal complexes hinges on the ability to grow high-quality single crystals suitable for X-ray diffraction. For coordination compounds involving bipyrazole-type ligands, several standard crystallization techniques are employed, often requiring patience and systematic experimentation with various parameters. beilstein-journals.org

Common methods for obtaining single crystals of metal-bipyrazole complexes include:

Slow Evaporation: This is a straightforward technique where the solvent of a saturated solution of the complex is allowed to evaporate slowly. For instance, colorless crystals of silver(I) coordination polymers with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole have been successfully grown by the slow evaporation of a methanol solution at room temperature. mdpi.comcdu.edu.au

Solvent/Vapor Diffusion: This method is particularly effective for small quantities of a compound. It involves dissolving the complex in a "good" solvent and placing it in a larger, sealed container with a "poor," more volatile solvent. The slow diffusion of the poor solvent's vapor into the solution of the complex gradually reduces its solubility, promoting slow crystal growth. brynmawr.edu For example, single crystals of supramolecular frameworks based on tetra-1H-pyrazolyl-substituted aromatics have been obtained by the diffusion of isopropyl ether into a solution of the compound in DMA (dimethylacetamide). mdpi.com

Recrystallization: Purification of the complex by recrystallization can also yield single crystals. This involves dissolving the compound in a hot solvent and allowing it to cool slowly. Different solvent systems, such as ethanol (EtOH) or a mixture of dichloromethane (B109758) and methanol (DCM/MeOH), have been used to obtain crystals of bipyrazole derivatives. ekb.eg

The choice of solvent, temperature, concentration, and even the type of glassware can significantly influence the size and quality of the resulting crystals. ub.edu For water-soluble cationic complexes, nano-crystallization methods using automated pipetting robots and specialized screening plates are also emerging as a powerful high-throughput technique.

Advanced Structural Characterization of Metal Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a metal complex at the atomic level. ub.edu It provides detailed information on how the this compound ligand arranges itself around a metal center and how the resulting complex molecules pack together in the solid state.

Through SCXRD, the coordination geometry of the metal ion, which is dictated by the number of coordinated ligands and their spatial arrangement, can be unambiguously determined. For complexes with bipyrazole-type ligands, various geometries are observed depending on the metal ion and the presence of other co-ligands or anions.

For example, in silver(I) complexes with the related 3,3′,5,5′-tetramethyl-4,4′-bipyrazole (Me₄bpzH₂) ligand, the Ag(I) center is often coordinated by two nitrogen atoms from two different bipyrazole ligands and an oxygen atom from an anion like trifluoroacetate (B77799) (CF₃CO₂⁻) or trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻). This results in a distorted trigonal pyramidal geometry. mdpi.com The analysis also yields precise bond lengths and angles.

Table 1: Selected Bond Parameters for Silver(I) Complexes with 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole (Me₄bpzH₂). mdpi.com
ComplexCoordination GeometryBondBond Length (Å)AngleAngle (°)
[Ag(CF₃CO₂)(Me₄bpzH₂)]Distorted Trigonal PyramidalAg1–N112.143(2)N11–Ag1–N21158.59(8)
Ag1–O12.544(2)N11–Ag1–O196.88(7)
[Ag(CF₃SO₃)(Me₄bpzH₂)]Distorted Trigonal PyramidalAg1–N112.169(3)N11–Ag1–N21158.83(9)
Ag1–O12.678(3)N11–Ag1–O190.72(9)

The 4,4'-bipyrazole ligand is not strictly rigid. The two pyrazole rings can rotate relative to each other around the central C-C bond. The resulting dihedral angle is a key conformational parameter that is influenced by the coordination environment, including the size of the metal ion and steric interactions with other ligands or counter-ions. mdpi.com

Beyond the primary coordination bonds, weaker intermolecular forces play a crucial role in organizing the metal complexes into ordered, three-dimensional supramolecular assemblies. nih.gov The structure of this compound, with its NH groups, aromatic rings, and alkyl protons, is well-suited to participate in a variety of such interactions.

Hydrogen Bonding: The pyrrolic N-H group on the pyrazole ring is a potent hydrogen bond donor, while the uncoordinated pyridinic nitrogen can act as an acceptor. acs.org These interactions are fundamental in building extended networks. rsc.org In the silver(I) complex [Ag(CF₃SO₃)(Me₄bpzH₂)], intermolecular hydrogen bonds between the N-H groups of the bipyrazole and oxygen atoms of the sulfonate anions (N-H···O) link the 1D polymer chains into a stable double-chain structure. mdpi.com Extensive hydrogen-bonding networks are a common feature in the crystal packing of coordination polymers. researchgate.net

π-π Stacking: The aromatic pyrazole rings can interact with each other through π-π stacking. These interactions, where the electron-rich π systems of adjacent rings overlap, are critical for stabilizing crystal packing. nih.govrsc.org In many pyrazole-based coordination compounds, π-π stacking interactions between the ligands of adjacent molecules or polymer chains contribute significantly to the formation of 1D ladders or 3D frameworks. nih.govresearchgate.net The strength and geometry (e.g., parallel-displaced) of these interactions can be influenced by the metal coordination and the presence of other substituents. science.gov

The collective effect of these varied intermolecular forces dictates the final solid-state architecture, influencing the material's properties. nih.govmdpi.com

Solution-State Spectroscopic Analysis for Ligand-Metal Interactions

While SCXRD provides a static picture of the solid state, spectroscopic techniques are vital for understanding the behavior of these complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming ligand coordination. academicjournals.org When the this compound ligand coordinates to a metal ion, the electron density around the pyrazole and isopropyl protons changes, leading to shifts in their corresponding NMR signals. For example, the ¹H NMR spectra of zinc(II) complexes with a related isopropyl-substituted pyrazolyl-pyridine ligand show that the signals shift relative to the free ligand upon complexation. mdpi.com The purity of the ligand itself is also routinely checked by ¹H-NMR. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. lehigh.edu The free bipyrazole ligand exhibits characteristic absorption bands corresponding to π-π* and n-π* transitions. researchgate.net Upon coordination to a metal, these bands typically shift, often to longer wavelengths (a red shift), indicating an electronic interaction between the ligand and the metal center. mdpi.com For silver(I) bipyrazole polymers, ligand-centered fluorescence and phosphorescence bands can be observed, which are useful for studying their photoluminescence properties. mdpi.comcdu.edu.au

These spectroscopic methods are essential for confirming that the ligand-metal interaction persists in solution and for studying the dynamics and properties of the complexes under conditions relevant to potential applications like catalysis or sensing. nih.gov

Nuclear Magnetic Resonance (NMR) for Probing Solution Behavior and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of this compound complexes in solution. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. mdpi.comipb.pt

In the ¹H NMR spectrum of the free ligand, specific signals correspond to the protons of the isopropyl group and the pyrazole rings. Upon coordination to a metal center, shifts in these resonances are observed. For instance, in zinc(II) complexes, the signals for the isopropyl group protons, as well as the pyrazole and pyridine (B92270) ring protons, shift upon complexation. mdpi.com This is attributed to the change in the electronic environment of the ligand upon binding to the metal ion. The coordination can also influence the tautomeric equilibrium of the pyrazole rings, which can be observed through changes in the NMR spectra. mdpi.com

Furthermore, NMR is crucial for studying isomerism in these complexes. magritek.com For example, different coordination modes of the bipyrazole ligand can lead to various isomers in solution, which can often be distinguished by their unique sets of NMR signals. The presence of multiple, distinct sets of resonances for the ligand protons can indicate the coexistence of different isomeric forms. ipb.pt The coupling patterns and the integration of the signals provide valuable data for assigning the specific structure of each isomer. magritek.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Complexes

ProtonFree Ligand (CDCl₃)Zinc(II) Complex (CDCl₃)
Isopropyl CH~3.83~3.23
Isopropyl CH₃~1.20~1.40
Pyrazole CH~7.64~8.23

Note: Chemical shifts are approximate and can vary depending on the specific complex and solvent used. Data compiled from multiple sources. mdpi.commdpi.com

Infrared and Raman Spectroscopy for Functional Group Characterization within Complexes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. libretexts.orgyoutube.com In the context of this compound complexes, these methods are particularly useful for confirming the coordination of the ligand to the metal ion.

The IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds, such as C-H, C=N, and C=C. xiahepublishing.commdpi.com A key indicator of coordination is the shift in the vibrational frequencies of the pyrazole ring upon complexation. researchgate.net For example, the C=N stretching vibration, typically observed in the 1600-1500 cm⁻¹ region, may shift to a higher or lower frequency depending on the nature of the metal-ligand bond. xiahepublishing.com

Raman spectroscopy provides additional insights, especially for vibrations that are weak or inactive in the IR spectrum. libretexts.org For instance, the symmetric vibrations of the bipyrazole backbone can often be more clearly observed in the Raman spectrum. nih.gov Changes in the Raman bands upon coordination can provide evidence of structural changes in the ligand, such as alterations in the dihedral angle between the two pyrazole rings. nih.gov

Table 2: Key Infrared and Raman Vibrational Frequencies (cm⁻¹) for this compound Complexes

Functional GroupTypical IR Range (cm⁻¹)Typical Raman Shift (cm⁻¹)Observations upon Coordination
C-H (aromatic)3100–30003100–3000Minor shifts
C-H (aliphatic)3000–28503000–2850Minor shifts
C=N (pyrazole ring)1600–14501600–1450Shifts in frequency indicate coordination
C=C (pyrazole ring)1500–14001500–1400Shifts in frequency and intensity
UV-Visible and Photoluminescence Spectroscopies for Electronic Transitions and Ligand-Centered Emission

UV-Visible (UV-Vis) and photoluminescence spectroscopies are employed to investigate the electronic properties of this compound and its metal complexes. mdpi.com UV-Vis spectroscopy measures the absorption of light, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu

The UV-Vis spectrum of the free ligand typically shows intense absorption bands in the ultraviolet region, which are assigned to π→π* transitions within the aromatic pyrazole rings. researchgate.net Upon coordination to a metal ion, new absorption bands may appear, or existing bands may shift. These changes can be due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, providing information about the electronic interaction between the metal and the ligand. units.it

Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed light. researchgate.net Complexes of this compound can exhibit luminescence, which is often ligand-centered. mdpi.com The emission properties, such as the wavelength and intensity of the emitted light, are sensitive to the coordination environment and can be influenced by the nature of the metal ion. For example, the presence of a heavy metal atom can enhance phosphorescence due to increased spin-orbit coupling. mdpi.com

Table 3: Electronic Absorption and Emission Properties of this compound Complexes

Spectroscopic ParameterWavelength Range (nm)Type of Transition/Emission
UV-Vis Absorption250-350π→π* (Ligand-centered)
Photoluminescence Emission350-500Ligand-centered fluorescence or phosphorescence

Note: The specific wavelengths and the nature of the transitions can vary significantly depending on the metal ion and the solvent. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 1 Isopropyl 1h,1 H 4,4 Bipyrazole Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics and reactivity of molecular systems, including 1-isopropyl-1H,1'H-4,4'-bipyrazole and related bipyrazole structures.

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and stability of the molecule. researchgate.net

For bipyrazole derivatives, the HOMO is typically distributed over the pyrazole (B372694) rings, indicating these are the primary sites for electron donation. researchgate.net Conversely, the LUMO is also often located on the pyrazole rings, suggesting their capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key parameter; a smaller gap suggests higher reactivity and lower stability. researchgate.net For instance, a calculated HOMO-LUMO gap of 3.1896 eV for a related molecule indicates a soft, unstable, and reactive nature. researchgate.net This is because a smaller energy gap facilitates electronic transitions, making the molecule more prone to chemical reactions. libretexts.org

The introduction of substituents on the bipyrazole core can significantly influence the HOMO and LUMO energy levels and their gap. For example, the position and nature of substituent groups can alter the electron density distribution, thereby tuning the molecule's electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Representative Bipyrazole System

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0

Note: The values in this table are illustrative and based on typical DFT calculations for bipyrazole-type compounds. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis) and Validation with Experimental Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment is crucial for structural elucidation and understanding electronic transitions.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of molecules like this compound. science.govwhiterose.ac.uk These predictions are based on the calculated electron density around the nuclei. By comparing the calculated spectra with experimental data, the proposed molecular structure can be confirmed. science.gov For complex molecules, computational analysis can help assign specific resonances to the correct atoms within the structure. worktribe.com

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often corresponding to HOMO-LUMO transitions. researchgate.net For instance, in bipyrazole systems, the absorption bands in the UV-Vis region are typically assigned to π→π* transitions within the pyrazole rings. ajchem-a.com The calculated λmax values can be compared with experimentally measured spectra to validate the computational model and provide a deeper understanding of the molecule's electronic structure. researchgate.net

Analysis of Global and Local Chemical Reactivity Indices (e.g., Electronegativity, Hardness, Fukui Functions)

DFT provides a framework for calculating various chemical reactivity descriptors that help in understanding and predicting the reactivity of molecules. researchgate.net

Global Reactivity Descriptors: These indices provide a general overview of a molecule's reactivity. researchgate.net

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance of a molecule to change its electron configuration. A higher hardness value suggests greater stability.

Chemical Softness (S): The reciprocal of hardness, it measures the polarizability of the molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule. researchgate.net

Fukui Functions (f(r)): Identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can predict which atoms in the this compound molecule are most likely to participate in a chemical reaction.

Local Softness (s(r)): Related to the Fukui function, it also helps in identifying reactive sites.

The analysis of these local descriptors is crucial for understanding the regioselectivity of reactions involving this compound. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for a Bipyrazole Derivative

DescriptorValue (eV)
Electronegativity (χ)4.0
Chemical Hardness (η)2.5
Electrophilicity Index (ω)3.2

Note: The values in this table are illustrative and based on typical DFT calculations for bipyrazole-type compounds. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can provide detailed insights into its interactions with metal ions and its conformational flexibility. nih.gov

When this compound acts as a ligand, MD simulations can model the formation and stability of its metal complexes. nottingham.ac.uk These simulations can reveal the preferred coordination geometries, the strength of the ligand-metal bonds, and the influence of the solvent on the complex. cardiff.ac.uk By simulating the system at an atomic level, researchers can observe the dynamic changes in bond lengths, angles, and dihedral angles, providing a comprehensive picture of the ligand-metal interaction. nih.gov

Furthermore, MD simulations can be used to explore the conformational landscape of the this compound ligand itself. copernicus.orgbiorxiv.org The molecule can adopt various conformations due to the rotation around the single bond connecting the two pyrazole rings and the flexibility of the isopropyl group. MD simulations can identify the most stable conformers and the energy barriers between them. copernicus.org This information is crucial for understanding how the ligand's shape and flexibility influence its ability to bind to metal ions and form specific supramolecular structures. biorxiv.org

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. whiterose.ac.uk By modifying the structure of this compound in silico, it is possible to predict the properties of novel derivatives before they are synthesized in the laboratory. This approach saves time and resources by prioritizing the most promising candidates for synthesis and experimental testing. dtu.dk

For example, DFT calculations can be used to predict how the introduction of different substituent groups on the pyrazole rings would affect the electronic properties, such as the HOMO-LUMO gap and reactivity indices. nih.gov This allows for the targeted design of derivatives with specific electronic characteristics for applications in areas like catalysis or materials science.

Similarly, molecular modeling techniques can be used to design derivatives with enhanced binding affinity and selectivity for specific metal ions. By systematically exploring different functionalizations of the bipyrazole scaffold, it is possible to identify modifications that lead to stronger and more specific ligand-metal interactions. researchgate.net This computational pre-screening can guide the synthesis of new ligands for applications in coordination chemistry and analytical sciences.

Computational Modeling of Supramolecular Architectures and Crystal Packing

Computational modeling is an indispensable tool for understanding and predicting the formation of supramolecular architectures and the arrangement of molecules in a crystal lattice. mdpi.com For this compound, these methods can provide insights into how individual molecules self-assemble into larger, ordered structures.

By analyzing the intermolecular interactions, such as hydrogen bonding and π-π stacking, computational models can predict the most likely crystal packing arrangements. mdpi.com These predictions can be compared with experimental data from X-ray crystallography to validate the computational models and provide a detailed understanding of the forces that govern crystal formation.

Catalytic and Materials Science Applications of 1 Isopropyl 1h,1 H 4,4 Bipyrazole Complexes

1-Isopropyl-1h,1'H-4,4'-bipyrazole as a Ligand in Homogeneous Catalysis

The utility of bipyrazole ligands in homogeneous catalysis is well-established, owing to their strong coordination to metal centers and the electronic tunability afforded by substituents on the pyrazole (B372694) rings. The isopropyl group on this compound is expected to influence the steric and electronic environment of the resulting metal complexes, thereby affecting their catalytic performance.

Design and Synthesis of Catalytically Active Metal Complexes (e.g., Copper(II) Complexes)

The synthesis of metal complexes involving bipyrazole ligands is typically a straightforward process. Generally, the bipyrazole ligand is reacted with a suitable metal salt in an appropriate solvent. For instance, catalytically active copper(II) complexes with pyrazole derivatives have been successfully synthesized by reacting the ligand with copper(II) chloride dihydrate (CuCl₂·2H₂O). tandfonline.com The synthesis of complexes with the related ligand 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine involved reacting the ligand with metal halides like ZnCl₂, ZnBr₂, and CuCl₂. researchgate.net These reactions typically result in the formation of stable coordination complexes where the bipyrazole ligand coordinates to the metal center through its nitrogen atoms.

The design of these complexes often targets specific geometries and coordination environments around the metal ion to enhance catalytic activity. For example, copper(II) complexes with pyrazole-based ligands have been shown to form dimeric structures, both in the solid state and in solution, which can be crucial for their catalytic function. tandfonline.com The isopropyl groups in this compound would provide steric bulk, potentially influencing the nuclearity and geometry of the resulting metal complexes and preventing the formation of inactive catalyst aggregates.

Exploration in Oxidation Reactions (e.g., Alcohol Oxidation, Aerobic Oxidation of Alkanes)

Bipyrazole-metal complexes have demonstrated significant promise as catalysts for various oxidation reactions. The aerobic oxidation of alcohols to aldehydes and ketones is a key transformation in organic synthesis, and copper complexes are often employed for this purpose due to their efficiency and lower toxicity compared to other metals. rsc.orgunits.it

Alcohol Oxidation: Studies on analogous compounds have shown that copper(II) complexes of pyrazole derivatives are effective catalysts for the selective oxidation of alcohols. tandfonline.com For example, a copper complex with 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole demonstrated high efficiency in the oxidation of alcohols to carbonyl compounds under mild conditions. Dimeric copper(II) complexes of other pyrazole derivatives have been shown to catalyze the oxidation of secondary alcohols to ketones with over 92% selectivity, and primary alcohols to carboxylic acids, using hydrogen peroxide as a green oxidant in water. tandfonline.com The catalytic system's efficiency is often influenced by the electronic environment of the copper centers.

Catalytic Performance in Alcohol Oxidation

Catalyst System Substrate Product Selectivity (%) Reference
Cu(II) complex with bipyrazole Alcohol Aldehyde 90
Dimeric Cu(II)-pyrazole complex Secondary Alcohols Ketones >92 tandfonline.com

Aerobic Oxidation of Alkanes: The selective oxidation of C-H bonds in alkanes is a more challenging transformation. However, cobalt(II) metal-organic frameworks incorporating functionalized bipyrazole ligands have been successfully employed as heterogeneous catalysts for the aerobic oxidation of cumene (B47948). nih.gov While this involves a heterogeneous system, it highlights the potential of bipyrazole ligands to facilitate alkane oxidation. In homogeneous catalysis, copper-based systems are known to catalyze the oxygenation of substrates with acidic C-H bonds. nih.gov The mechanism can involve the formation of a substrate radical that reacts with dioxygen or the oxidation of a substrate anion. nih.gov The specific application of a this compound complex in this area remains a topic for future investigation.

Mechanistic Investigations of Catalytic Cycles

In the case of aerobic alcohol oxidation, the catalytic cycle often involves the following key steps:

Coordination of the alcohol to the Cu(II) center.

Deprotonation to form a copper(II)-alkoxide intermediate.

Oxidation of the alkoxide, which can proceed through various pathways, including a two-electron process involving a Cu(II)/Cu(0) cycle or a one-electron pathway involving a Cu(II)/Cu(I) cycle and radical intermediates.

Regeneration of the active Cu(II) catalyst by the oxidant (e.g., O₂ or H₂O₂).

For C-H oxidation, mechanisms can be complex and substrate-dependent. A plausible pathway involves the formation of a high-valent copper-oxo species that abstracts a hydrogen atom from the alkane, initiating a radical chain reaction. Alternatively, for more acidic C-H bonds, the mechanism might involve deprotonation followed by oxidation of the resulting carbanion. nih.gov The steric and electronic properties of the isopropyl-substituted ligand would play a critical role in modulating the stability of intermediates and the energy barriers of the transition states within these catalytic cycles.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The rigid, ditopic nature of 4,4'-bipyrazole ligands makes them excellent building blocks for the construction of extended porous structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov These materials have garnered immense interest for applications in gas storage, separation, and heterogeneous catalysis. nih.govnih.gov

Fabrication of 1-D, 2-D, and 3-D Architectures

The self-assembly of metal ions (nodes) and bipyrazole ligands (linkers) can lead to the formation of crystalline networks with varying dimensionalities. The synthesis is often carried out under solvothermal conditions, where the reaction is heated in a sealed vessel, allowing for the slow growth of high-quality crystals. nih.gov

1-D Architectures: Can be formed as simple chains of alternating metal ions and bipyrazole linkers.

2-D Architectures: Can result in layered structures.

3-D Architectures: Bipyrazole ligands can bridge metal centers to create robust, three-dimensional frameworks with interconnected channels and pores. nih.govunito.it For example, zinc(II) and copper(II) have been used to construct 3-D porous networks with 4,4'-bipyrazole and its derivatives, featuring one-dimensional channels. unito.it The size and shape of these channels are dictated by the length and geometry of the bipyrazole linker and the coordination geometry of the metal ion. The presence of the isopropyl groups on the 1- and 1'-positions of the pyrazole rings would directly influence the resulting framework's topology and pore environment.

Structure-Property Relationships in Bipyrazole-Based MOFs

The properties of MOFs are intrinsically linked to their structural features, such as pore size, pore volume, surface area, and the chemical functionality lining the pores. mdpi.comrsc.org Understanding these structure-property relationships is key to designing materials for specific applications. nih.gov

In bipyrazole-based MOFs, the substituents on the ligand play a crucial role. For instance, in a series of isoreticular zinc(II) bipyrazolate MOFs, the introduction of functional groups like amino (-NH₂) or nitro (-NO₂) into the bipyrazole linker significantly tunes the material's affinity for carbon dioxide. unito.it The amino-functionalized MOF showed a higher heat of adsorption and greater CO₂/N₂ selectivity compared to the parent and nitro-functionalized versions. This demonstrates that the chemical nature of the pore walls directly impacts the gas adsorption properties.

The isopropyl groups of this compound would decorate the pores of a resulting MOF, imparting a hydrophobic character. This could be advantageous for applications involving the selective adsorption of nonpolar organic molecules or for enhancing the material's stability in humid environments.

Structure-Property Relationships in Functionalized Bipyrazolate MOFs

MOF System Functional Group Key Structural Feature Resulting Property Reference
Zn(II)-Bipyrazolate -NH₂ Lewis-basic pore surface Higher CO₂ heat of adsorption and selectivity unito.it
Zn(II)-Bipyrazolate -NO₂ Electron-withdrawing pore surface Lower CO₂ heat of adsorption unito.it
Zn(II)-Bipyrazolate -CH₃ Apolar methyl-decorated pores Affects separation of hexane (B92381) isomers mdpi.com

Heterogeneous Catalysis within Bipyrazole-Ligand MOFs (e.g., Cumene Oxidation)

Metal-Organic Frameworks (MOFs) constructed using bipyrazole-based ligands, such as derivatives of 4,4'-bipyrazole, have emerged as promising heterogeneous catalysts. Their crystalline, porous nature, combined with the presence of catalytically active metal nodes, makes them highly effective for various organic transformations, including industrially significant oxidation reactions. One of the key advantages of using MOFs is the potential for high selectivity and the ease of catalyst separation and reuse compared to homogeneous systems. csic.es

A notable application is the aerobic oxidation of cumene (isopropylbenzene) to cumene hydroperoxide (CHP), a critical intermediate in the production of phenol (B47542) and acetone. csic.es Research into cobalt(II)-based MOFs with bipyrazolate linkers has demonstrated the tunability of catalytic selectivity. For instance, three distinct MOFs with the general formula Co(BPZX), where the bipyrazole linker was functionalized with different groups (X = H, NH₂, NO₂), were employed as catalysts for cumene oxidation. acs.org

The study revealed that the nature of the functional group on the bipyrazole linker significantly influenced the product distribution. acs.org While the unsubstituted Co(BPZ) catalyst showed high selectivity for cumene hydroperoxide (CHP), the presence of an amino group in Co(BPZNH₂) promoted the further oxidation of CHP to 2-phenyl-2-propanol (B165765) (PP). acs.org This highlights the ability to fine-tune the catalyst's electronic properties and, consequently, its reactivity by modifying the ligand structure.

The performance of these cobalt-bipyrazolate MOFs in cumene oxidation is summarized below. The data illustrates the impact of the ligand's functional group on conversion and product selectivity under specific reaction conditions.

CatalystFunctional Group (X)Cumene Conversion (%)Selectivity to CHP (%)Selectivity to PP (%)Reaction Conditions
Co(BPZ)-HNot specified84Not specified7 h, 4 bar O₂, 363 K acs.org
Co(BPZNH₂)-NH₂Not specifiedNot specified697 h, 4 bar O₂, 363 K acs.org
Co-BTCN/A (Trimesate)~42~69~187 h, 4 bar O₂, 90°C csic.es
Co-Ni-BTCN/A (Trimesate)~49~92~47 h, 4 bar O₂, 90°C csic.es

Data sourced from multiple studies for comparative context. CHP = Cumene Hydroperoxide, PP = 2-phenyl-2-propanol.

In related systems, mixed-metal MOFs, such as Co-Ni and Mn-Ni trimesate frameworks, have also been shown to be excellent and reusable catalysts for the selective oxidation of cumene to CHP. csic.escsic.es Isolating active Co²⁺ sites within a more inert Ni-BTC framework was found to be an effective strategy to optimize CHP selectivity to over 90%, as it minimizes the subsequent decomposition of the desired hydroperoxide product. csic.es These findings underscore the versatility of MOF-based systems and the critical role of the ligand environment in directing the outcome of heterogeneous catalytic reactions.

Chemical Sensing Applications of Bipyrazole-Metal Systems

The unique coordination chemistry and photophysical properties of metal complexes incorporating bipyrazole ligands make them highly suitable for applications in chemical sensing. mdpi.comrsc.org These systems can be designed to respond to specific analytes, such as metal ions or changes in pH, through detectable changes in their optical properties, like color or fluorescence. rsc.orgrsc.org Transition metal complexes are particularly attractive for this purpose due to their significant Stokes shifts, tunable emission wavelengths, and relatively long emission lifetimes compared to purely organic sensors. rsc.org

For example, a simple imine-based pyrazole ligand, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL), acts as a colorimetric sensor for copper(II) ions. The complexation of Cu²⁺ with the ligand results in an immediate and visible color change to brown, allowing for naked-eye detection. rsc.org This sensor demonstrates high selectivity for Cu²⁺ even in the presence of other competing metal ions. rsc.org The detection limit for Cu²⁺ using this method was found to be 1.6 mM, which is significantly lower than the World Health Organization's recommended value for drinking water. rsc.org

In another application, bis-cyclometallated Iridium(III) complexes featuring 2-(1H-pyrazol-3-yl)pyridine ligands have been synthesized and shown to function as luminescent pH sensors. rsc.org While the absorption spectra of these complexes are largely unaffected by pH changes, their emission intensities vary significantly. These complexes exhibit emission pKa values in the range of 8.0 to 10.0. rsc.org Interestingly, the direction of the intensity change (switch-on vs. switch-off) upon deprotonation was found to depend on the nature of the cyclometallating ligand. rsc.org

Furthermore, the photoluminescent properties of silver(I) coordination polymers formed with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole have been investigated. These solid-state materials exhibit both high-energy fluorescence attributed to the bipyrazole ligand and low-energy phosphorescence, a result of the heavy atom effect from the silver ion. mdpi.comnih.gov Such luminescent characteristics are foundational for developing optical sensors.

The table below summarizes the sensing applications of different bipyrazole-metal systems.

Ligand SystemMetal IonAnalyteSensing PrincipleKey Finding
3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol rsc.orgCu(II)Cu²⁺ IonColorimetricImmediate color change to brown; high selectivity. rsc.org
2-(1H-pyrazol-3-yl)pyridine rsc.orgIr(III)pHLuminescenceEmission intensity changes by a factor of up to three with pH. rsc.org
3,3′,5,5′-Tetramethyl-4,4′-bipyrazole mdpi.comnih.govAg(I)N/APhotoluminescenceExhibits both ligand-centered fluorescence and phosphorescence. mdpi.comnih.gov

Future Directions and Emerging Research Themes

Exploration of New Metal Centers and Oxidation States for 1-Isopropyl-1h,1'H-4,4'-bipyrazole Complexation

The versatility of pyrazole-based ligands in coordinating with a wide array of metal ions is well-documented. For this compound, future research will likely focus on expanding the range of metal centers and their oxidation states to form novel coordination complexes. While studies have explored the complexation of similar bipyrazole ligands with transition metals, a systematic investigation into the coordination behavior of this compound with less common metal ions, such as those from the lanthanide and actinide series, remains a promising and largely unexplored frontier. mdpi.comunibo.it

The coordination chemistry of actinide ions, in particular, presents both challenges and opportunities due to the diffuse nature of their 5f orbitals. Understanding the complexation of this compound with these elements could lead to the development of new materials with unique magnetic or catalytic properties. Furthermore, exploring various oxidation states of more common transition metals when complexed with this ligand could unlock novel reactivity and catalytic applications. The steric bulk of the isopropyl group is expected to play a significant role in the coordination geometry and stability of these complexes, a factor that warrants detailed investigation.

Development of Advanced Synthetic Methodologies for Analogues

The synthesis of this compound analogues with tailored properties is a key area for future research. While traditional batch synthesis methods for pyrazole (B372694) derivatives are established, the adoption of advanced methodologies such as flow chemistry offers significant advantages in terms of efficiency, safety, and scalability. jmpas.comrsc.org Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities of the desired analogues. jmpas.com The development of continuous-flow processes for the synthesis of substituted bipyrazoles could accelerate the discovery of new ligands with fine-tuned electronic and steric properties.

Moreover, research into novel synthetic routes that allow for the introduction of a diverse range of functional groups onto the bipyrazole scaffold will be crucial. This could involve the development of new C-H functionalization techniques or the use of versatile building blocks that can be easily modified post-synthesis. The ability to create a library of this compound analogues will be instrumental in systematically studying structure-property relationships and in the rational design of ligands for specific applications.

Mechanistic Studies of Chemical Transformations Mediated by this compound Complexes

A deep understanding of the reaction mechanisms is paramount for the optimization of existing catalytic systems and the design of new ones. For complexes of this compound, detailed mechanistic studies of the chemical transformations they mediate are a critical future research direction. This includes investigations into the role of the metal center, the ligand, and the reaction conditions in determining the catalytic activity and selectivity.

Computational methods, such as Density Functional Theory (DFT), will play a vital role in elucidating reaction pathways and identifying key intermediates and transition states. acs.org These theoretical studies, when combined with experimental techniques like in-situ spectroscopy and kinetic analysis, can provide a comprehensive picture of the catalytic cycle. google.com Understanding the electronic and steric effects of the isopropyl group on the catalytic process will be of particular importance. Such mechanistic insights will guide the rational design of more efficient and selective catalysts based on this compound for a variety of organic transformations.

Rational Design of Bipyrazole Derivatives with Tunable Electronic and Steric Properties for Specific Chemical Applications

The ability to rationally design ligands with specific properties is a cornerstone of modern coordination chemistry and catalyst development. Future research will focus on the rational design of derivatives of this compound with tunable electronic and steric properties. By systematically modifying the substituents on the pyrazole rings, it is possible to modulate the ligand's electron-donating ability and steric bulk, thereby influencing the properties of the resulting metal complexes. mdpi.com

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the redox potential of the metal center, which is crucial for catalytic applications in redox reactions. Similarly, varying the size and shape of the substituents can control the access of substrates to the metal center, thereby influencing the selectivity of the catalytic reaction. The development of a clear understanding of the structure-property relationships in these systems will enable the design of bespoke ligands for specific chemical applications, ranging from catalysis to materials science. acs.org

Integration of Artificial Intelligence and Machine Learning in Bipyrazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many areas of chemical research, and the study of bipyrazole ligands is no exception. nih.gov In the context of this compound, AI and ML can be employed in several key areas. For example, machine learning algorithms can be trained on existing data to predict the properties of new, unsynthesized bipyrazole derivatives, thereby accelerating the process of ligand design. jmpas.comeurasianjournals.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of bipyrazole ligands with their performance in catalytic reactions or their material properties. jmpas.com Furthermore, AI can be used to analyze complex spectroscopic data to gain deeper mechanistic insights. The de novo design of novel bipyrazole-based ligands with desired properties using generative models is another exciting possibility. nih.gov The integration of these computational tools will undoubtedly play a pivotal role in advancing the field of bipyrazole chemistry in the coming years.

Q & A

Q. What are the fundamental synthetic routes for 1-Isopropyl-1H,1'H-4,4'-bipyrazole?

The synthesis typically involves multi-step organic reactions. A common approach is the coupling of pyrazole precursors under controlled conditions. For example, bipyrazole derivatives can be synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. details the use of bis-hydrazonoyl chlorides and methyl propiolate in benzene with triethylamine, followed by reflux and purification via recrystallization (DMF). Optimization of reaction time, temperature, and stoichiometry is critical, as impurities can arise from incomplete coupling or side reactions .

Q. How is the molecular structure and spectroscopic characterization of this compound performed?

Key techniques include:

  • X-ray crystallography : Determines bond distances, angles, and torsion angles (e.g., monoclinic crystal system with specific lattice parameters as in ) .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1730 cm⁻¹ in carboxylate derivatives) .
  • NMR spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.53 ppm in DMSO-d₆) .
  • Mass spectrometry : Validates molecular weight (e.g., HRMS showing [M⁺] at m/z 402.13) .

Q. What are the basic physicochemical properties of this compound?

The molecular formula is C₉H₁₂N₄ (monoisotopic mass 134.0592 g/mol). Key properties include its high nitrogen content (32.8%), which contributes to potential energetic applications, and its planar bipyrazole core, enabling π-π stacking in coordination polymers. Thermal stability can be assessed via TGA, with decomposition temperatures often exceeding 200°C .

Advanced Research Questions

Q. How do substituents influence crystallographic parameters and molecular geometry in bipyrazole derivatives?

Substituents like isopropyl groups or halogens significantly alter crystallographic packing. highlights that bulky substituents (e.g., diisopropyl) increase torsion angles between pyrazole rings (e.g., 50.02° vs. 18.05° in fluorophenyl derivatives), affecting intermolecular interactions like C–H···π or halogen bonding. Bond lengths (e.g., C–N ≈ 1.34 Å) and angles are sensitive to electron-withdrawing/donating groups, which can be quantified via DFT calculations and compared to experimental X-ray data .

Q. What role do anions and metal centers play in designing coordination frameworks with this ligand?

In Ni/Co frameworks, anions (e.g., NO₃⁻, Cl⁻) influence dimensionality by balancing charge when the bipyrazole linker is neutral. For example, shows that neutral linkers require anions to stabilize 2D or 3D structures, while deprotonated linkers form anion-free frameworks. Metal choice (Ni²⁺ vs. Co²⁺) affects coordination geometry (octahedral vs. tetrahedral), impacting magnetic properties and pore size .

Q. How can contradictions in reported structural or reactivity data be addressed?

Discrepancies in crystallographic data (e.g., bond length variations) may arise from synthesis conditions (solvent, temperature) or measurement techniques. emphasizes the importance of refining structural models using twin correction (e.g., Flack parameter analysis) and validating against theoretical calculations. For reactivity studies, controlled experiments (e.g., kinetic vs. thermodynamic product isolation) can resolve conflicting mechanistic proposals .

Q. What computational methods are used to predict properties of bipyrazole derivatives?

DFT calculations (e.g., B3LYP/6-311G**) model geometries, frontier molecular orbitals, and electrostatic potentials. correlates experimental bond angles (e.g., 120.5° for C–N–C) with theoretical values (error <1%). MD simulations predict thermal stability by analyzing vibrational modes and decomposition pathways .

Q. What are the applications in high-energy materials?

Bipyrazole derivatives exhibit high detonation velocities (>8500 m/s) and pressures (>30 GPa) due to their nitrogen-rich, planar structures. highlights the synthesis of tetranitro derivatives (e.g., DNBP-10) with superior thermal stability (Tₐₙₜₒₙ > 250°C) and low sensitivity (IS > 40 J), making them candidates for insensitive munitions. Performance is optimized via substituent engineering (e.g., trinitromethyl groups enhance oxygen balance) .

Q. Methodological Notes

  • Synthesis Optimization : Use gradient recrystallization (e.g., DMF/ethanol) to improve crystal quality for XRD .
  • Data Validation : Cross-reference experimental XRD data with CCDC entries (e.g., CCDC 2225569) to confirm structural integrity .
  • Safety Protocols : Handle nitro derivatives in diluted solutions (<10% concentration) to mitigate explosion risks during synthesis .

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